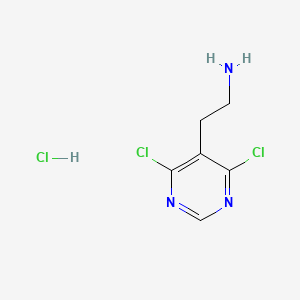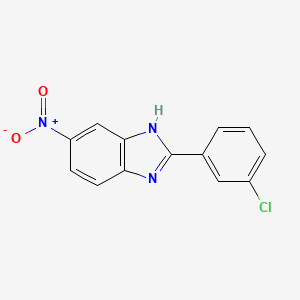
1-(2-Morpholinopropyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 1-(2-morfolinopropil)-1H-1,2,3-triazol-4-carboxílico es un compuesto que ha despertado interés en diversos campos de la investigación científica debido a sus características estructurales únicas y sus posibles aplicaciones. Este compuesto consta de un anillo de morfolina unido a una cadena propílica, que a su vez está conectada a un anillo de 1,2,3-triazol con un grupo ácido carboxílico en la posición 4. La combinación de estos grupos funcionales confiere propiedades químicas y biológicas distintas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 1-(2-morfolinopropil)-1H-1,2,3-triazol-4-carboxílico suele implicar un proceso de varios pasos. Un método común comienza con la preparación de 2-(morfolin-4-il)propan-1-amina, que luego se somete a una reacción de cicloadición de azida-alquino catalizada por cobre(I) (CuAAC) con un alquino adecuado para formar el anillo de 1,2,3-triazol.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo para la reacción CuAAC, así como técnicas de purificación avanzadas como la cristalización y la cromatografía para aislar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 1-(2-morfolinopropil)-1H-1,2,3-triazol-4-carboxílico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, especialmente en el anillo de morfolina y el anillo de triazol.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos:
Oxidación: Formación de derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Reducción: Formación de derivados reducidos con grupos funcionales hidrogenados.
Sustitución: Formación de derivados sustituidos con nuevos grupos funcionales que reemplazan los átomos de hidrógeno.
Aplicaciones Científicas De Investigación
El ácido 1-(2-morfolinopropil)-1H-1,2,3-triazol-4-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos y agroquímicos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como inhibidor enzimático o modulador de receptores.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades químicas específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del ácido 1-(2-morfolinopropil)-1H-1,2,3-triazol-4-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas uniéndose a sus sitios activos, evitando así la unión del sustrato y la posterior catálisis.
Comparación Con Compuestos Similares
El ácido 1-(2-morfolinopropil)-1H-1,2,3-triazol-4-carboxílico se puede comparar con otros compuestos similares, como:
1-(2-morfolinopropil)-1H-1,2,3-triazol-4-carboxamida: Estructura similar pero con un grupo amida en lugar de un grupo ácido carboxílico.
1-(2-morfolinopropil)-1H-1,2,3-triazol-4-éster metílico: Estructura similar pero con un grupo éster metílico en lugar de un grupo ácido carboxílico.
La singularidad del ácido 1-(2-morfolinopropil)-1H-1,2,3-triazol-4-carboxílico radica en su combinación de grupos funcionales, que confiere propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C10H16N4O3 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-(2-morpholin-4-ylpropyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N4O3/c1-8(13-2-4-17-5-3-13)6-14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16) |
Clave InChI |
WPQZUJFYTZMUGI-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C=C(N=N1)C(=O)O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(Benzo[d][1,3]dioxol-5-yl)-3-(ethylsulfonyl)-1H-pyrazole](/img/structure/B11783397.png)

![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11783433.png)





![5-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11783472.png)
![4-(3-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783477.png)
![2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11783483.png)
